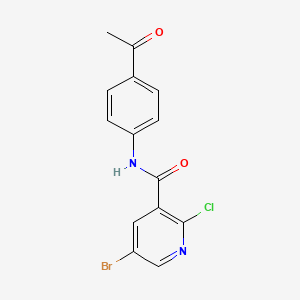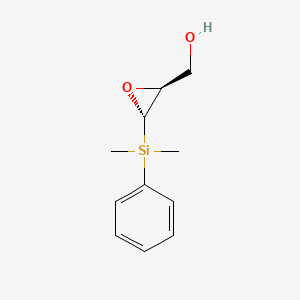![molecular formula C14H10O6 B12560673 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione CAS No. 143765-83-7](/img/structure/B12560673.png)
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione is a naphthofuran compound that has been isolated from the bark of various species of the Tabebuia tree, such as Tabebuia impetiginosa and Tabebuia avellanedae . This compound is known for its antineoplastic activity, meaning it can inhibit or prevent the proliferation of neoplasms (tumors) .
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C (palladium on carbon) without the need for oxidants and hydrogen acceptors, providing an efficient and waste-free method for synthesizing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of palladium-catalyzed reactions in industrial settings is common due to their efficiency and scalability. The reverse hydrogenolysis process mentioned above could potentially be adapted for large-scale production.
化学反应分析
Types of Reactions
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone forms back to hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofuran compounds.
科学研究应用
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s antineoplastic activity makes it a subject of interest in cancer research.
Medicine: Its potential therapeutic effects are being explored for developing new anticancer drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of dyes and pigments.
作用机制
The antineoplastic activity of 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione is believed to be due to its ability to interfere with cellular processes involved in tumor growth and proliferation . The compound may target specific molecular pathways and proteins that are essential for cancer cell survival, leading to cell death and inhibition of tumor growth .
相似化合物的比较
Similar Compounds
5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione: This compound is a regioisomer with similar antineoplastic properties.
8-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione: Another regioisomer with comparable biological activities.
Uniqueness
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its regioisomers .
属性
CAS 编号 |
143765-83-7 |
|---|---|
分子式 |
C14H10O6 |
分子量 |
274.22 g/mol |
IUPAC 名称 |
5,8-dihydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O6/c1-5(15)9-4-6-12(18)10-7(16)2-3-8(17)11(10)13(19)14(6)20-9/h2-5,15-17H,1H3 |
InChI 键 |
MTDUKQCKIMIEAC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)



![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

methyl}benzoic acid](/img/structure/B12560650.png)

